![molecular formula C8H5BrF2O2 B2667633 4-Bromo-3-(difluoromethyl)benzoic acid CAS No. 2167386-60-7](/img/structure/B2667633.png)
4-Bromo-3-(difluoromethyl)benzoic acid
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Overview
Description
4-Bromo-3-(difluoromethyl)benzoic acid is a chemical compound with the CAS Number: 2167386-60-7 . It has a molecular weight of 251.03 . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for 4-Bromo-3-(difluoromethyl)benzoic acid is 1S/C8H5BrF2O2/c9-6-2-1-4 (8 (12)13)3-5 (6)7 (10)11/h1-3,7H, (H,12,13) . This indicates that the molecule consists of a benzoic acid group with bromine and difluoromethyl substituents.Physical And Chemical Properties Analysis
4-Bromo-3-(difluoromethyl)benzoic acid is a solid compound . It is stored at ambient temperature .Scientific Research Applications
Analytical Chemistry and Metabolite Detection
The compound finds applications in analytical chemistry:
Safety And Hazards
The safety information available indicates that 4-Bromo-3-(difluoromethyl)benzoic acid may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid breathing dust, avoid contact with skin and eyes, and not to ingest the compound . In case of contact with skin, it is recommended to wash with plenty of soap and water .
properties
IUPAC Name |
4-bromo-3-(difluoromethyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF2O2/c9-6-2-1-4(8(12)13)3-5(6)7(10)11/h1-3,7H,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHKUQEMAVZWRMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)C(F)F)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-3-(difluoromethyl)benzoic acid |
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